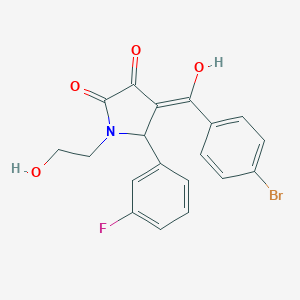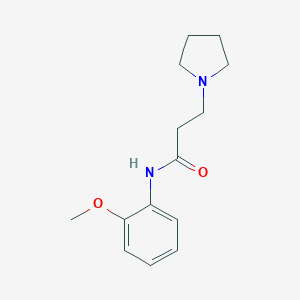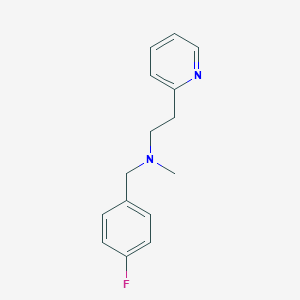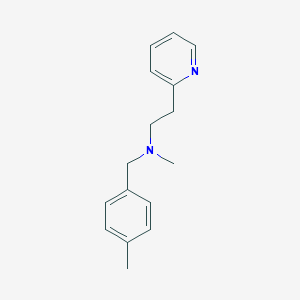![molecular formula C17H16INO3 B248916 Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B248916.png)
Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate, also known as IB-MECA, is a potent agonist of the adenosine A3 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate exerts its pharmacological effects by binding to and activating the adenosine A3 receptor, which is expressed in various tissues, including immune cells, cancer cells, and the central nervous system. Activation of the adenosine A3 receptor leads to the inhibition of adenylate cyclase and the activation of phospholipase C, resulting in the modulation of various intracellular signaling pathways. Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has been shown to induce apoptosis and inhibit cell proliferation by activating the p53 pathway and the caspase cascade. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has been shown to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and immune function. It has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and colon cancer cells. Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has also been shown to reduce inflammation in animal models of arthritis and colitis by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has been found to modulate immune function by activating and inhibiting different immune cell types.
実験室実験の利点と制限
Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, its availability in pure form, and its well-characterized mechanism of action. However, Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate also has some limitations, including its potential toxicity at high doses, its poor solubility in aqueous solutions, and its limited stability in biological matrices.
将来の方向性
For research on Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate include the development of novel formulations and delivery methods to enhance its bioavailability and reduce its toxicity, the investigation of its potential synergistic effects with other drugs, and the exploration of its therapeutic potential in other diseases, such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate is a potent agonist of the adenosine A3 receptor with promising therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Its well-characterized mechanism of action and availability in pure form make it a valuable tool for scientific research. However, further research is needed to fully understand its potential benefits and limitations in clinical settings.
合成法
Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate can be synthesized via a multi-step process involving the reaction of 2-iodobenzoic acid with ethyl 4-methyl-3-oxobenzoate, followed by the reaction with ammonia and ethyl chloroformate. The final product is obtained after purification through column chromatography. The synthesis method has been optimized to achieve high yield and purity of Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate.
科学的研究の応用
Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has been extensively studied for its potential therapeutic applications, particularly in cancer and inflammation. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and colon cancer cells. Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has also been found to reduce inflammation in animal models of arthritis and colitis. Furthermore, Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis.
特性
製品名 |
Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate |
|---|---|
分子式 |
C17H16INO3 |
分子量 |
409.22 g/mol |
IUPAC名 |
ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C17H16INO3/c1-3-22-17(21)12-9-8-11(2)15(10-12)19-16(20)13-6-4-5-7-14(13)18/h4-10H,3H2,1-2H3,(H,19,20) |
InChIキー |
VORWPCHFAHJUTJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2I |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)




![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)


![4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248861.png)
![3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248863.png)